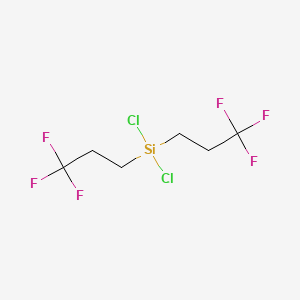

Silane, dichlorobis(3,3,3-trifluoropropyl)-

Description

This compound serves as a critical precursor in synthesizing fluorosilicones, such as poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), via hydrolysis-polycondensation or ring-opening polymerization (ROP) methods .

Properties

IUPAC Name |

dichloro-bis(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2F6Si/c7-15(8,3-1-5(9,10)11)4-2-6(12,13)14/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWVYOFYCWPDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](CCC(F)(F)F)(Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2F6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060966 | |

| Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-98-5 | |

| Record name | Dichlorobis(3,3,3-trifluoropropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorobis(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis(3,3,3-trifluoropropyl)silane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU7YT66G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis Methods for DFTPS

Catalytic Dehydrocondensation of Hydrosilanes

The most industrially viable method for DFTPS production involves the dehydrocondensation of hydrosilanes using metallocene-silyl catalyst systems. This approach, detailed in US Patent 5,304,622, employs a dual catalyst system comprising a metallocene compound (e.g., $$ \text{Cp}2\text{ZrCl}2 $$) and a silyl reagent (e.g., $$ (\text{Me}3\text{Si})3\text{SiLi} $$).

Reaction Mechanism:

- Catalyst Activation : The metallocene (e.g., $$ \text{Cp}2\text{ZrCl}2 $$) reacts with the silyl compound to form a zirconium-silyl intermediate, which abstracts hydrogen from the hydrosilane precursor.

- Chain Propagation : Sequential Si–H bond activation and Si–Si bond formation extend the silane backbone.

- Termination : Chlorine quenches the reaction, yielding DFTPS.

Example Protocol:

- Reactants : 3,3,3-Trifluoropropylsilane ($$ \text{HSi}(\text{CH}2\text{CF}3)_3 $$).

- Catalyst : $$ \text{Cp}2\text{ZrCl}2 $$ (0.623 mmol) and $$ (\text{Me}3\text{Si})3\text{SiLi} $$ (0.790 mmol).

- Conditions : Toluene solvent, 110°C, 2 hours.

- Yield : 92% (isolated as a yellow powder).

Direct Chlorination of Silane Precursors

An alternative route involves chlorination of bis(3,3,3-trifluoropropyl)silane using $$ \text{Cl}2 $$ or $$ \text{SOCl}2 $$. While less common, this method avoids catalyst handling but requires stringent control over stoichiometry to prevent over-chlorination.

Key Considerations:

Catalytic Systems and Optimization

Catalyst Composition

Effective catalysts for DFTPS synthesis combine metallocenes (e.g., $$ \text{Cp}2\text{ZrCl}2 $$, $$ \text{Cp}2\text{TiCl}2 $$) with silylating agents (e.g., $$ \text{Ph}_3\text{SiK} $$). Crown ether additives (e.g., 18-crown-6) enhance ionic catalyst mobility, boosting reaction rates.

Table 1: Catalyst Performance Comparison

| Catalytic System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| $$ \text{Cp}2\text{ZrCl}2 + (\text{Me}3\text{Si})3\text{SiLi} $$ | 110 | 2 | 92 |

| $$ \text{Cp}2\text{TiCl}2 + \text{Ph}_3\text{SiNa} $$ | 100 | 3 | 96 |

| $$ \text{Cp}2\text{HfCl}2 + \text{KD} + 18\text{-crown-6} $$ | 200 | 2 | 85 |

Reaction Parameter Optimization

- Temperature : Elevated temperatures ($$ > 150°C $$) favor higher molecular weight products but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., THF) improve catalyst solubility, while hydrocarbons (e.g., toluene) aid in product isolation.

- Additives : Tetramethylethylenediamine (TMEDA) increases reaction homogeneity, reducing side products.

Purification and Characterization

Purification Techniques

Crude DFTPS is purified via column chromatography using Florisil® (magnesium silicate) and toluene eluent. Fractional distillation under vacuum ($$ 10^{-2} \, \text{Torr} $$) further refines the product, achieving $$ \geq 98\% $$ purity.

Analytical Characterization

- IR Spectroscopy : Si–Cl stretches appear at $$ 550–600 \, \text{cm}^{-1} $$, while C–F vibrations occur at $$ 1200–1250 \, \text{cm}^{-1} $$.

- $$ ^1\text{H NMR} $$ : Resonances at $$ \delta \, 4.0–5.9 \, \text{ppm} $$ (Si–H) and $$ \delta \, 6.6–8.1 \, \text{ppm} $$ (aryl protons from byproducts).

- GC-MS/MS : Quantifies trace impurities using transitions like $$ m/z \, 511 \rightarrow 195 $$ for DFTPS.

Industrial Applications and Challenges

DFTPS’s primary use lies in hydrophobic coatings and fluorosilicone elastomers . However, scalability challenges persist:

- Catalyst Cost : Metallocene catalysts are expensive, necessitating recycling protocols.

- Byproduct Management : Chlorinated byproducts require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions: Silane, dichlorobis(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.

Common Reagents and Conditions:

Nucleophiles: Alkoxides, amines, and thiols.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Condensation Conditions: Catalysts such as acids or bases to promote the formation of polysiloxanes.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

Hydrolysis Products: Silanols and hydrochloric acid.

Condensation Products: Polysiloxanes with varying chain lengths and properties.

Scientific Research Applications

Surface Modification and Coatings

Dichlorobis(3,3,3-trifluoropropyl)-silane is extensively used in the development of hydrophobic and oleophobic surfaces. Its fluorinated structure imparts exceptional water and oil repellency, making it suitable for:

- Superhydrophobic Coatings : The compound is utilized in formulations that create surfaces with high water contact angles, leading to self-cleaning properties.

- Textile Treatments : It is applied in textile industries to enhance water resistance and stain repellency of fabrics .

Adhesion Promotion

The compound acts as a coupling agent that improves the adhesion between inorganic substrates (like glass and metals) and organic polymers. This property is particularly valuable in:

- Composite Materials : Enhancing the mechanical properties of composites by improving interfacial bonding between different phases .

- Sealants and Adhesives : Used to enhance the durability and performance of adhesives in construction and automotive applications .

Synthesis of Fluorinated Polymers

Dichlorobis(3,3,3-trifluoropropyl)-silane serves as an intermediate in synthesizing fluorinated polymers and silicone elastomers. These materials exhibit superior thermal stability and chemical resistance, making them ideal for:

- Fluoroelastomers : Used in seals and gaskets where chemical exposure is a concern.

- Fluorosilicone Rubbers : Employed in applications requiring flexibility and resistance to extreme temperatures .

Biomedical Applications

Recent studies have explored the potential of silane compounds in biomedical fields. The unique properties of dichlorobis(3,3,3-trifluoropropyl)-silane can be leveraged for:

- Drug Delivery Systems : Its ability to modify surfaces may enhance the biocompatibility of drug delivery devices.

- Tissue Engineering : Used to create scaffolds that promote cell adhesion and growth while providing hydrophobic environments .

Case Studies

Mechanism of Action

The mechanism of action of silane, dichlorobis(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for surface modification and polymer synthesis. The trifluoropropyl groups impart unique properties such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

Trichloro(3,3,3-trifluoropropyl)silane (CAS: 592-09-6)

- Molecular Formula : C₃H₄Cl₃F₃Si (MW: 231.50 g/mol).

- Key Differences : Contains one trifluoropropyl group and three chlorine substituents.

- Reactivity: Reacts with water to form silanols, enabling self-crosslinking into protective siloxane layers .

- Applications : Used in perovskite solar cells to create moisture-resistant coatings and as a reagent in organic synthesis .

- Safety : Highly corrosive and flammable, requiring careful handling .

Trimethoxy(3,3,3-trifluoropropyl)silane

Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine

- Molecular Formula : C₉H₁₉F₃NSi (MW: 230.34 g/mol).

- Key Differences : Contains dimethylsilyl and diethylamine groups.

- Applications : Serves as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) for analyzing β-blockers and β-agonists .

Reactivity and Stability

Notes:

- Dichlorobis(3,3,3-TFP)silane’s dual trifluoropropyl groups enhance hydrophobicity and reduce surface energy in polymers compared to mono-substituted analogs .

- Methoxy-substituted silanes exhibit slower hydrolysis, enabling controlled deposition in thin-film applications .

Biological Activity

Silane, dichlorobis(3,3,3-trifluoropropyl)- (CAS No. 669-90-9) is a fluorinated silane compound known for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Silane, dichlorobis(3,3,3-trifluoropropyl)- has a molecular formula of and a molecular weight of approximately 190.67 g/mol. The compound features two chlorine atoms and three trifluoropropyl groups, contributing to its unique reactivity and biological interactions.

The biological activity of silanes often involves their interaction with cellular components such as proteins and nucleic acids. The following mechanisms have been suggested for silane, dichlorobis(3,3,3-trifluoropropyl)-:

- Reactivity with Biological Molecules : The presence of chlorine atoms allows for nucleophilic substitution reactions with biomolecules, potentially altering their function.

- Hydrophobic Interactions : The trifluoropropyl groups contribute to hydrophobic interactions that may influence membrane permeability and protein binding.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis.

Biological Activity

Research indicates that silane, dichlorobis(3,3,3-trifluoropropyl)- exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacteria and fungi. This property is particularly relevant in the development of coatings for medical devices to prevent biofilm formation.

- Cytotoxic Effects : Investigations into the cytotoxicity of silane derivatives indicate that they can induce cell death in cancer cell lines through apoptosis or necrosis pathways.

- Adhesion Promoter : As a silane coupling agent, it enhances adhesion between inorganic substrates and organic polymers. This property is utilized in biomedical applications such as drug delivery systems.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Adhesion Improvement | Enhances bonding in composite materials |

Case Studies

-

Antimicrobial Coatings :

A study evaluated the effectiveness of silane-based coatings on medical devices. Results showed a significant reduction in microbial colonization when treated with dichlorobis(3,3,3-trifluoropropyl)-silane compared to untreated surfaces. -

Cancer Cell Line Studies :

Research conducted on various cancer cell lines demonstrated that exposure to silane derivatives led to increased cell death rates. The mechanism was attributed to ROS generation and subsequent oxidative stress.

Q & A

Q. What are the optimal synthetic routes for producing dichlorobis(3,3,3-trifluoropropyl)silane, and how do reaction conditions influence purity and yield?

Dichlorobis(3,3,3-trifluoropropyl)silane is synthesized via hydrolysis-polycondensation of dichloro(methyl)(3,3,3-trifluoropropyl)silane precursors. Key parameters include temperature control (e.g., maintaining 25–30°C to avoid side reactions), stoichiometric ratios of chlorosilane intermediates, and inert atmospheres to prevent moisture-induced degradation . Purity (>98%) is typically achieved through fractional distillation under reduced pressure (e.g., boiling point 113–114°C at 1 atm), with yields influenced by catalyst selection (e.g., Pt-based catalysts for hydrosilylation) .

Q. How can spectroscopic techniques (NMR, FTIR, XPS) distinguish structural features of dichlorobis(3,3,3-trifluoropropyl)silane derivatives?

- 19F NMR : Identifies trifluoropropyl (–CF3) groups via signals at δ −66 to −68 ppm, with splitting patterns confirming substitution symmetry.

- 29Si NMR : Reveals silicon environments; dichlorosilane groups appear at δ 10–15 ppm, while hydrolyzed siloxanes shift to δ −20 to −25 ppm.

- XPS : Cl2p peaks at ~200 eV confirm Si–Cl bonds, while F1s peaks at 688–690 eV validate fluorinated side chains .

Q. What are the key physicochemical properties (e.g., hydrophobicity, thermal stability) of dichlorobis(3,3,3-trifluoropropyl)silane, and how are they measured?

- Hydrophobicity : Measured via static water contact angles (>100° for fluorosilicone films) due to low surface energy from –CF3 groups.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C in air, with residual char <5% at 600°C.

- Density and Refractive Index : 1.395 g/cm³ and 1.3860, respectively, determined via pycnometry and Abbe refractometry .

Advanced Research Questions

Q. How do polymerization methods (anionic ROP vs. hydrolysis-polycondensation) affect the molecular weight and mechanical properties of fluorosilicone elastomers derived from dichlorobis(3,3,3-trifluoropropyl)silane?

- Anionic ROP : Produces high-molecular-weight polymers (Mn > 50 kDa) with narrow dispersity (Đ < 1.2) using catalysts like KOH. Elastomers exhibit tensile strength ~5 MPa and elongation at break >300%.

- Hydrolysis-Polycondensation : Yields lower Mn (~20 kDa) with broader Đ (>1.5), leading to reduced mechanical resilience. Crosslinking with peroxides (e.g., dicumyl peroxide) improves thermal stability but increases hardness .

Q. What mechanistic insights explain the enhanced adsorption of hydrophobic pollutants (e.g., phthalates) on 3,3,3-trifluoropropyl-functionalized mesoporous silica compared to non-fluorinated analogs?

The trifluoropropyl moiety enhances adsorption via:

- Hydrophobic Interactions : –CF3 groups reduce surface polarity, favoring partitioning of nonpolar pollutants (e.g., log Kow > 5 for dibutyl phthalate).

- Fluorine–Hydrogen Bonding : Weak F···H–C interactions between –CF3 and alkyl chains of adsorbates (e.g., ΔG ~ −2 kJ/mol).

- Pore Functionalization : Grafting density of 1.2–1.5 mmol/g on MCM-41 increases adsorption capacity by 40–60% compared to propyl-functionalized silica .

Q. How does dichlorobis(3,3,3-trifluoropropyl)silane contribute to moisture-resistant layers in perovskite solar cells, and what analytical methods validate its efficacy?

The silane reacts with trace H2O in perovskite films to form silanol (–SiOH), which condenses into a hydrophobic siloxane (–Si–O–Si–) network. Characterization includes:

- FTIR : Siloxane peaks at 1050–1100 cm⁻¹.

- XPS : Reduced O1s signals for H2O (532 eV) and increased Si–O bonds (533 eV).

- Stability Testing : Devices retain >90% efficiency after 500 h at 85% RH, vs. <50% for untreated controls .

Q. What challenges arise in quantifying trace derivatives of dichlorobis(3,3,3-trifluoropropyl)silane in environmental samples, and how are they addressed via derivatization-GC/MS?

- Challenges : Low volatility and matrix interference.

- Solution : Derivatization with dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhances volatility. Detection limits reach 0.1 ng/L for siloxanes in water, with recovery rates >85% using SPE (C18 cartridges) .

Methodological Considerations

- Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive reactions and monitor reaction progress via TLC (hexane/ethyl acetate 9:1) .

- Surface Analysis : Combine XPS with ToF-SIMS for depth profiling of fluorosilicone coatings .

- Environmental Impact : Assess hydrolytic degradation products (e.g., HCl, trifluoropropanol) via ion chromatography and 19F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.